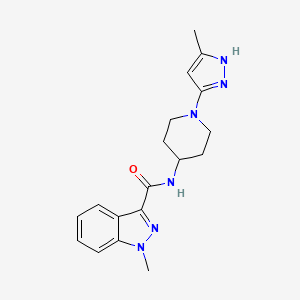

1-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-indazole-3-carboxamide

Description

This compound belongs to the indazole-3-carboxamide class, characterized by a 1H-indazole core substituted with a methyl group at position 1 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a piperidin-4-yl moiety, which is further substituted at position 1 with a 5-methyl-1H-pyrazol-3-yl group.

Properties

IUPAC Name |

1-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O/c1-12-11-16(21-20-12)24-9-7-13(8-10-24)19-18(25)17-14-5-3-4-6-15(14)23(2)22-17/h3-6,11,13H,7-10H2,1-2H3,(H,19,25)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYYOIRBKPVVIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=NN(C4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections provide an overview of its synthesis, biological mechanisms, and activity against various pathogens.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process generally starts with the preparation of the indazole, piperidine, and pyrazole intermediates, followed by their coupling under controlled conditions. Common reagents include hydrazines and 1,3-diketones for pyrazole synthesis, along with specific catalysts to optimize yield and purity.

The biological activity of this compound is largely attributed to its interactions with various biological targets. It is hypothesized that it may act on several pathways through:

- Receptor Binding : The compound may bind to specific receptors influencing neurotransmitter release.

- Enzyme Inhibition : It could inhibit enzymes involved in key metabolic pathways.

Experimental studies are necessary to elucidate the precise molecular targets and pathways involved.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. Notably, its activity against Candida species has been documented.

Table 1: Antifungal Activity Against Candida Species

| Compound | Concentration (mM) | Activity Against C. albicans | Activity Against C. glabrata |

|---|---|---|---|

| This compound | 10 | Significant inhibition | Moderate inhibition |

| Control (Miconazole) | 10 | High inhibition | High inhibition |

The compound demonstrated significant antifungal activity at concentrations as low as 10 mM against C. albicans, with moderate activity against miconazole-resistant strains of C. glabrata .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to assess the antiproliferative effects of this compound.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| HCT116 | 20 |

| A375 | 25 |

The results indicate that the compound exhibits moderate cytotoxicity against these cancer cell lines, suggesting potential for further development as an anticancer agent .

Case Studies

In a recent study focusing on the design and synthesis of indazole derivatives, compounds similar to this compound were evaluated for their anticandidal properties. The study highlighted that modifications in the carboxamide group significantly influenced antifungal activity, with certain derivatives showing enhanced efficacy against resistant strains .

Scientific Research Applications

Research indicates that this compound exhibits several pharmacological properties:

Neuroprotective Effects : The compound has shown potential neuroprotective effects in vitro, suggesting its role in preventing neuronal cell death and promoting neuronal health.

Inhibition of Enzymatic Activity : It has been identified as an inhibitor of specific enzymes involved in tumor progression, indicating potential applications in cancer therapy.

Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment .

Case Studies

Several studies have investigated the effects and applications of this compound:

- Neuroprotection : A study demonstrated that the compound could reduce oxidative stress markers in neuronal cells, leading to improved cell viability under stress conditions. This positions it as a candidate for treating neurodegenerative diseases.

- Cancer Research : In a series of experiments, the compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .

- Antimicrobial Testing : The compound was evaluated against standard bacterial strains, showing significant zones of inhibition compared to controls. This suggests its utility in developing new antimicrobial therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-HT3 Receptor Antagonists

(i) Granisetron (1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide)

- Structural Differences: Granisetron replaces the piperidine-pyrazole group with a 9-methyl-9-azabicyclo[3.3.1]nonane system.

- Pharmacology : A clinically approved 5-HT3 antagonist used to prevent chemotherapy-induced nausea. The azabicyclo system enhances receptor affinity and selectivity .

- Key Data: Property Granisetron Target Compound Molecular Weight 312.41 g/mol ~364.43 g/mol (estimated) Receptor Affinity (5-HT3) Ki = 0.26 nM (human) Not reported Clinical Use Anti-emetic Undetermined

(ii) LY278584 (1-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-1H-indazole-3-carboxamide)

- Structural Differences : Features an 8-azabicyclo[3.2.1]octane ring instead of the piperidine-pyrazole moiety.

- Pharmacology : A 5-HT3 antagonist with lower selectivity compared to Granisetron, highlighting the importance of bicyclic systems in receptor binding .

(i) AB-CHMINACA (N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide)

- Structural Differences: Substitutes the piperidine-pyrazole group with a cyclohexylmethyl side chain and an amino acid-derived carboxamide.

- Pharmacology: A potent CB1/CB2 receptor agonist linked to psychoactive effects. The amino acid moiety is critical for cannabinoid receptor activation .

(ii) 5F-CUMYL-PINACA (1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide)

- Structural Differences : Contains a fluoropentyl chain and a cumyl group instead of the piperidine-pyrazole system.

- Pharmacology: High-affinity CB1 agonist with severe toxicity risks, emphasizing the role of lipophilic side chains in cannabinoid activity .

Fluorescent 5-HT3 Ligands

(i) Compound 36 (7-(2-(7-(Diethylamino)-2-oxo-2H-chromene-3-carboxamido)ethoxy)-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide)

- Structural Differences : Adds a fluorescent chromene group at the indazole 7-position.

- Application: Used for visualizing 5-HT3 receptor distribution.

Other Indazole Derivatives

(i) N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Structural-Activity Relationship (SAR) Insights

- Piperidine vs. Azabicyclo Systems : Azabicyclo systems (e.g., in Granisetron) enhance 5-HT3 receptor selectivity, while piperidine-pyrazole derivatives may exhibit off-target effects due to conformational flexibility .

- Lipophilic Side Chains: In synthetic cannabinoids, these increase CB1/CB2 binding but raise toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.